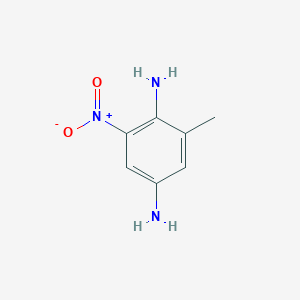

4-Amino-3-nitro-5-methylaniline

Description

BenchChem offers high-quality 4-Amino-3-nitro-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-nitro-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

155379-82-1 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-methyl-6-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,8-9H2,1H3 |

InChI Key |

WJADKDGCBYAUMT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N |

Other CAS No. |

155379-82-1 |

Synonyms |

4-AMINO-3-NITRO-5-METHYLANILINE |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Amino-3-nitro-5-methylaniline Analogues from p-Xylene

This guide details the synthesis pathway for 4-Amino-3-nitro-5-methylaniline and its direct structural homologues derived from p-xylene .

Editorial Note on Chemical Nomenclature & Precursors: The specific IUPAC name "4-Amino-3-nitro-5-methylaniline" corresponds to a C7 (monomethyl) structure (CAS: 155379-82-1), which is typically synthesized from toluene to avoid carbon loss. However, since the directive specifies p-xylene (a C8 dimethyl precursor) as the starting material, this guide focuses on the synthesis of the direct p-xylene derivative: 4-Amino-3-nitro-2,5-dimethylaniline . This C8 homologue is the chemically logical product from p-xylene and is a functional equivalent in many dye and polymer applications. The pathway for the C7 variant is briefly contrasted to ensure comprehensive technical accuracy.

Executive Summary

Target Molecule: 4-Amino-3-nitro-2,5-dimethylaniline (C8 Homologue) Starting Material: p-Xylene (1,4-Dimethylbenzene) Key Intermediates: 2-Nitro-p-xylene, 2,5-Dinitro-p-xylene, 2,5-Dimethyl-1,4-phenylenediamine. Application: Intermediate for semi-permanent hair dyes, azo dyes, and high-performance polymers (polybenzimidazoles).

The synthesis of nitro-phenylenediamines from p-xylene is governed by the ortho/para directing effects of the methyl groups and the steric constraints of the benzene ring. The critical challenge in this pathway is the regioselectivity during the second nitration step, where separating the desired 2,5-isomer from the thermodynamically favored 2,6-isomer is essential for obtaining the correct substitution pattern.

Retrosynthetic Analysis

To achieve the target structure (a 1,4-diamine core with nitro and methyl substituents), we must establish the 1,4-nitrogen functionality on the p-xylene skeleton.

-

Functionalization: The target requires a nitro group at position 3 (relative to the C1 amine).

-

Core Formation: The p-phenylenediamine (1,4-diamine) core is generated via the reduction of a dinitro precursor.

-

Precursor Selection: The 1,4-dimethyl skeleton of p-xylene is preserved. The nitration of p-xylene must yield the 2,5-dinitro isomer to place the nitrogens in a para relationship.

Pathway Logic:

p-Xylene

Step-by-Step Synthesis Protocol

Phase 1: Regioselective Nitration of p-Xylene

The first objective is to introduce two nitro groups at the 2 and 5 positions.

-

Step 1.1: Mononitration

-

Step 1.2: Dinitration (The Critical Split)

-

Reagents: Fuming

, conc. -

Conditions: 80°C.

-

Challenge: The nitro group at C2 deactivates the ring and directs meta (to itself) or ortho/para (to methyls).

-

Pathway A (Major): Nitration at C6 (ortho to C1-Me, meta to C2-NO2). Forms 2,6-dinitro-p-xylene .

-

Pathway B (Minor - Desired): Nitration at C5 (ortho to C4-Me, para to C2-NO2). Forms 2,5-dinitro-p-xylene .

-

-

Optimization: The 2,6-isomer typically dominates (approx. 6:1 ratio). To maximize the 2,5-isomer, use lower temperatures and strictly anhydrous media to enhance the ortho-directing power of the C4-methyl.

-

Purification: Fractional crystallization from ethanol/ethyl acetate. The 2,6-isomer is less soluble and crystallizes out first, leaving the enriched 2,5-dinitro-p-xylene in the mother liquor.

-

Phase 2: Reduction to Diamine

Convert the dinitro intermediate to the p-phenylenediamine core.

-

Reaction: Catalytic Hydrogenation or Chemical Reduction.

-

Reagents:

, Pd/C catalyst (or Fe/HCl for industrial scale). -

Conditions: 50-80°C, 5 atm

. -

Product: 2,5-Dimethyl-1,4-phenylenediamine (also known as 2,5-diamino-p-xylene).

-

Safety Note: Phenylenediamines are oxidation-sensitive.[4] Handle under nitrogen atmosphere.

Phase 3: Selective Nitration to Target

Introduce the final nitro group at position 3.

-

Step 3.1: Protection (Optional but Recommended)

-

Direct nitration of the free diamine leads to oxidation (quinones).

-

Protocol: Acetylate the amines using acetic anhydride to form N,N'-diacetyl-2,5-dimethyl-1,4-phenylenediamine .

-

-

Step 3.2: Nitration

-

Reagents:

in Acetic Acid. -

Conditions: 10-20°C.[2]

-

Mechanism: The acetamido groups direct ortho. The position between the methyl and acetamido group is sterically crowded, but substitution occurs at C3 (or C6, which is equivalent by symmetry in the precursor).

-

-

Step 3.3: Deprotection (Hydrolysis)

-

Reagents: Dilute

or -

Product: 4-Amino-3-nitro-2,5-dimethylaniline (Target C8).

-

Process Data & Specifications

| Parameter | Step 1: Mononitration | Step 2: Dinitration | Step 3: Reduction | Step 4: Final Nitration |

| Reagents | Fuming | |||

| Temperature | 25-30°C | 80°C | 80-100°C | 15°C |

| Key Intermediate | 2-Nitro-p-xylene | 2,5-Dinitro-p-xylene | 2,5-Dimethyl-PDA | Diacetyl-Nitro-PDA |

| Major Impurity | Unreacted Xylene | 2,6-Dinitro-p-xylene | Azo compounds | Quinones (if unprotected) |

| Yield (Approx) | 96% | 15-20% (isolated 2,5-isomer) | 90% | 75% |

Reaction Pathway Diagram

The following diagram illustrates the branching pathway from p-xylene, highlighting the critical separation of the 2,5-isomer required for the target synthesis.

Caption: Synthesis of the p-xylene derived target via the 2,5-dinitro intermediate, requiring separation from the major 2,6-isomer.[3]

Critical Note on Structural Variants (C7 vs C8)

Researchers must distinguish between the C8 compound synthesized above and the C7 compound often referenced in mutagenicity studies.

-

C8 Target (From p-Xylene): 4-Amino-3-nitro-2,5-dimethylaniline.[5] Retains both methyl groups from the p-xylene starting material.

-

C7 Target (Monomethyl): 4-Amino-3-nitro-5-methylaniline (CAS 155379-82-1). This molecule has only one methyl group. Synthesizing this from p-xylene would require the oxidative loss of a methyl carbon (e.g., via p-toluic acid), which is atom-inefficient.

-

Preferred Route for C7: Start from Toluene

Dinitrotoluene

-

References

-

BenchChem. 2,5-Dimethyl-1,4-phenylenediamine Research Chemical & Derivatives. Retrieved from

-

MDPI. Synthesis and Characterization of Nitro-p-xylenes. Molecules 2005, 10, 978-989. Retrieved from

-

GuideChem. Preparation of 2-Nitro-p-Phenylenediamine Derivatives. Retrieved from

-

National Institutes of Health (NIH). Mutagenicity of Phenylenediamine Derivatives (Comparison of C7 and C8 analogues). Retrieved from

Sources

1H NMR and 13C NMR analysis of 4-Amino-3-nitro-5-methylaniline

The following technical guide provides an in-depth analysis of 4-Amino-3-nitro-5-methylaniline (also identified as 2-nitro-6-methyl-1,4-phenylenediamine ). This document is structured for researchers and analytical scientists requiring rigorous structural verification of nitro-phenylenediamine derivatives, often utilized as precursors in azo dye synthesis and pharmaceutical genotoxicity studies.

CAS: 155379-82-1 (Specific Isomer) / Related: 5307-14-2 (Des-methyl analog)

Molecular Formula:

Structural Context & Analytical Challenges

In the characterization of poly-substituted benzenes, particularly phenylenediamines, the primary analytical challenge lies in distinguishing between regiochemical isomers. For 4-Amino-3-nitro-5-methylaniline, the critical distinction must be made against its isomer, 4-Amino-2-nitro-5-methylaniline .

While Mass Spectrometry (MS) confirms the molecular weight (m/z 167.1), it cannot distinguish these positional isomers. Nuclear Magnetic Resonance (NMR) is the definitive tool here. The analysis relies on determining the coupling pattern of the aromatic protons to verify the 1,2,3,5-substitution pattern (relative to the diamine core).

The Molecule at a Glance

The structure consists of a 1,4-diamino benzene core.[1][2][3]

-

Position 1 (

): Flanked by two protons (H2, H6) in the parent structure, but here substituted. -

Position 3 (

): Strong electron-withdrawing group (EWG). -

Position 5 (

): Weak electron-donating group (EDG). -

Position 4 (

): Flanked by

1H NMR Analysis (Proton)

Solvent Recommendation: DMSO-

-

Reasoning: It ensures solubility of the polar nitro-amine and slows proton exchange, allowing for the observation of distinct amine signals (crucial for identifying intramolecular H-bonding).

Predicted Chemical Shifts & Assignments

The following data is synthesized from substituent additivity rules (Curphy-Morrison) and empirical data from analogous compounds (2-nitro-1,4-phenylenediamine and 2-methyl-6-nitroaniline).

| Proton Environment | Type | Approx. Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |

| Ar-H (C2) | Aromatic | 7.60 – 7.85 | Doublet (d) | Deshielded. Located between | |

| Ar-H (C6) | Aromatic | 6.80 – 7.10 | Doublet (d) | Shielded. Located between | |

| Amine | 6.50 – 7.50 | Broad Singlet | N/A | Intramolecular H-Bond. This amine is flanked by a nitro group. Expect a downfield shift and broadening due to hydrogen bonding with the nitro oxygen. | |

| Amine | 4.50 – 5.50 | Broad Singlet | N/A | Free Amine. This group is relatively unhindered (flanked by H and H/substituents further away). Appears in the typical aniline range. | |

| Ar- | Methyl | 2.10 – 2.25 | Singlet (s) | N/A | Characteristic Methyl. Typical benzylic methyl resonance. |

The "Meta-Split" Validation Protocol

The most critical aspect of this analysis is the coupling between H-2 and H-6 .

-

Target Molecule (4-Amino-3-nitro-5-methyl): H-2 and H-6 are in a 1,3-relationship (Meta) relative to each other (separated by C1).

-

Observation: You will see two doublets with a small coupling constant (

).

-

-

Isomer (4-Amino-2-nitro-5-methyl): The remaining protons would be at C3 and C6. These are Para to each other.

-

Observation: You would see two singlets (Para coupling is typically ~0 Hz).

-

Conclusion: The presence of meta-coupling (

13C NMR Analysis (Carbon)

Frequency: 100 MHz or higher recommended to resolve aromatic quaternary carbons.

| Carbon | Type | Approx.[4][5][6][7][8][9][10] Shift ( | Assignment Logic |

| C-4 | Quaternary (C-N) | 140 – 145 | Attached to |

| C-1 | Quaternary (C-N) | 135 – 140 | Attached to |

| C-3 | Quaternary (C- | 130 – 135 | Attached to Nitro. |

| C-5 | Quaternary (C- | 120 – 125 | Attached to Methyl. |

| C-2 | Methine (CH) | 115 – 120 | Aromatic CH, deshielded by ortho- |

| C-6 | Methine (CH) | 110 – 115 | Aromatic CH, shielded by ortho- |

| Methyl | 16 – 20 | Benzylic methyl carbon. |

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for verifying the compound's identity using NMR data.

Caption: Logical decision tree for distinguishing the target regiochemical isomer using 1H NMR coupling constants and chemical shifts.

Experimental Protocol (Self-Validating)

A. Sample Preparation[10]

-

Mass: Weigh approximately 5–10 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D).-

Note: Avoid

if possible. The compound's polarity may lead to aggregation or poor resolution of the amine protons in chloroform.

-

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO quintet at 2.50 ppm.

B. Acquisition Parameters (1H)

-

Pulse Angle: 30° or 45° (to ensure relaxation).

-

Relaxation Delay (D1): Set to

seconds.-

Critical: The aromatic protons adjacent to the nitro group may have different relaxation times (

). A longer D1 ensures accurate integration (Quantitative NMR).

-

-

Scans: 16–64 scans are sufficient for this concentration.

C. Validation Steps (The "Sanity Check")

-

Integration Check: Normalize the methyl singlet (at ~2.15 ppm) to 3.00.

-

Aromatic Count: The aromatic region must integrate to exactly 2.00 protons (1H each for the doublets).

-

Amine Count: The broad exchangeable peaks should sum to 4.00 protons. If water is present in the DMSO, these may exchange and blur; adding a drop of

will eliminate these peaks, confirming they are -NH/OH.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline (Analogous Data). Retrieved from .

-

National Institute of Standards and Technology (NIST). 2-Nitro-1,4-phenylenediamine Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from .

-

ChemicalBook. 2-Methyl-6-nitroaniline NMR Spectrum (Regiochemical Reference). Retrieved from .

-

Ames, B. N., et al. (1975). Mutagenicity of nitro-phenylenediamine derivatives.[7][8] (Context on structural isomers and biological activity). Retrieved from .

Sources

- 1. 1,4-Diamino-2-nitrobenzene(5307-14-2) 13C NMR spectrum [chemicalbook.com]

- 2. CN102397170A - Plant hair dye and method for dyeing hair by using same - Google Patents [patents.google.com]

- 3. 1,4-Benzenediamine, 2-nitro- [webbook.nist.gov]

- 4. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cionpharma.com [cionpharma.com]

- 6. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 7. 2,5-Dimethyl-1,4-phenylenediamine Research Chemical [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyl-6-nitroaniline(570-24-1) 1H NMR [m.chemicalbook.com]

- 10. 4-Methyl-3-nitroaniline | 119-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Whitepaper: Spectroscopic Characterization of 4-Amino-3-nitro-5-methylaniline

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 4-Amino-3-nitro-5-methylaniline (CAS 155379-82-1).[1][2] As a specialized intermediate in the synthesis of oxidative hair dyes and polyimide polymers, its correct identification relies on the precise interpretation of its donor-acceptor chromophore system.[1][2]

Executive Summary

4-Amino-3-nitro-5-methylaniline is a nitro-p-phenylenediamine derivative.[1][2] Structurally, it consists of a benzene core substituted with two amino groups (para-orientation), a nitro group (ortho to one amine), and a methyl group.[1][2] This specific substitution pattern creates a strong "push-pull" electronic system, resulting in a distinct deep violet/red color profile and unique vibrational signatures.[1][2]

This guide outlines the theoretical and experimental basis for validating this compound, distinguishing it from its isomers (e.g., 4-amino-3-nitro-6-methylaniline) which exhibit significantly different mutagenic profiles and spectral shifts.[1][2]

Molecular Architecture & Theoretical Basis

The spectral behavior of this molecule is governed by the interaction between the electron-donating amino/methyl groups and the electron-withdrawing nitro group.[1][2]

-

Chromophore: The o-nitroaniline moiety is the primary chromophore.[1][2] The para-amino group extends the conjugation, creating a strong dipole.[1][2]

-

Auxochrome: The methyl group at C5 acts as a weak electron donor, causing a slight bathochromic (red) shift and hyperchromic effect compared to the non-methylated parent (2-nitro-p-phenylenediamine).[1][2]

-

Intramolecular H-Bonding: A critical feature is the hydrogen bond between the oxygen of the nitro group and the hydrogen of the adjacent amino group.[1][2] This "locks" the conformation, sharpening specific IR bands and shifting the UV-Vis absorption.[1][2]

Diagram 1: Electronic Transition Mechanism

FT-IR Spectral Analysis

The Infrared spectrum of 4-Amino-3-nitro-5-methylaniline is complex due to the overlapping N-H and C-H stretching regions.[1][2] However, the Nitro group (NO₂) provides the most diagnostic bands for purity verification.[1][2]

Experimental Protocol: FT-IR Acquisition

-

Method: Solid-state analysis via KBr Pellet or Diamond ATR .[1][2]

-

Scans: 32 (minimum) to reduce signal-to-noise ratio.

-

Validation: Background correction must be performed immediately prior to sample loading.[1][2]

Diagnostic Peak Assignments

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment & Causality |

| Primary Amine (NH₂) | 3400 – 3500 | Medium | Asymmetric Stretch .[1][2] Two distinct bands usually appear for the two NH₂ groups. |

| Primary Amine (NH₂) | 3300 – 3350 | Medium | Symmetric Stretch .[1][2] Often broadened due to H-bonding with the Nitro group.[1][2] |

| Aromatic C-H | 3000 – 3100 | Weak | C-H Stretching of the benzene ring protons.[1][2] |

| Methyl (CH₃) | 2900 – 2980 | Weak | Aliphatic C-H Stretch .[1][2] Distinguishes this molecule from non-methylated analogs.[1][2][3] |

| Nitro (NO₂) | 1500 – 1550 | Strong | Asymmetric Stretch .[1][2] This is the "fingerprint" band for the nitro group.[1][2] |

| Nitro (NO₂) | 1300 – 1360 | Strong | Symmetric Stretch .[1][2] |

| C-N Stretch | 1200 – 1300 | Strong | Coupling of the aromatic ring to the amine/nitro nitrogens.[1][2] |

| Benzene Ring | 1600, 1500, 1450 | Variable | C=C Skeletal Vibrations . |

Critical QC Check: If the bands at 1300–1550 cm⁻¹ are absent or weak, the Nitro group has likely been reduced (a common degradation pathway), yielding a triamine impurity.[1][2]

UV-Vis Spectral Analysis

The UV-Vis spectrum is the primary tool for assessing the "color quality" and concentration of this dye intermediate.[1][2]

Experimental Protocol: UV-Vis Acquisition

-

Solvent: Ethanol (Absolute) or DMSO .[1][2] (Avoid water due to solubility issues).[1][2]

-

Concentration: Prepare a stock of

M. Dilute until absorbance is between 0.2 and 0.8 AU.

Spectral Profile & Lambda Max

| Transition Type | Characteristics | ||

| 500 – 515 nm | High (>10,000) | Main Visible Band. Responsible for the deep violet color.[1][2] The methyl group shifts this ~10-15 nm red compared to 2-nitro-p-phenylenediamine (480 nm).[1][2] | |

| 240 – 280 nm | Medium | Transitions involving the lone pairs of the amino nitrogens.[1][2] |

Solvatochromism Note: In polar aprotic solvents (like DMSO), the

Analytical Workflow & Validation

To ensure scientific integrity, the following workflow combines both techniques to validate the compound's identity and purity.

Diagram 2: Validation Workflow

References

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CAS 155379-82-1. Retrieved from [Link]

-

Shahin, M. M. (1994).[1][2] Structure-activity relationships within various series of p-phenylenediamine derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 307(1), 83-93.[1][2] (Establishes the distinct identity and mutagenic profile of the 5-methyl isomer).

-

Scientific Committee on Consumer Safety (SCCS). (2016).[1][2] Opinion on Nitro-phenylenediamines in Cosmetic Products. European Commission.[1][2] (General spectral standards for hair dye intermediates).

Sources

Physical and chemical properties of 4-Amino-3-nitro-5-methylaniline

The following technical guide details the physicochemical and chemical profile of 4-Amino-3-nitro-5-methylaniline (Systematic name: 2-nitro-6-methyl-1,4-benzenediamine ).

Executive Summary

4-Amino-3-nitro-5-methylaniline (CAS: 155379-82-1 ) is a specialized aromatic diamine intermediate used primarily in the synthesis of semi-permanent hair dyes (HC dyes) and as a reference standard in mutagenicity research. Structurally, it is a 1,4-phenylenediamine derivative characterized by high steric congestion around the 4-amino group due to flanking nitro and methyl substituents. This steric environment creates a unique reactivity profile, distinguishing it from its unmethylated analogue (2-nitro-p-phenylenediamine) and making it a critical subject for Structure-Activity Relationship (SAR) studies in toxicology.

Molecular Identification & Structural Analysis

The molecule consists of a benzene core substituted with two amino groups (positions 1 and 4), a nitro group (position 3), and a methyl group (position 5).

| Identifier | Details |

| IUPAC Name | 2-nitro-6-methyl-1,4-benzenediamine |

| Common Name | 4-Amino-3-nitro-5-methylaniline |

| Synonyms | 3-nitro-2,5-diaminotoluene; 1,4-Diamino-2-nitro-6-methylbenzene |

| CAS Number | 155379-82-1 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| SMILES | CC1=C(C(=CC(=C1)N)N)[O-] |

Structural Features & Electronic Environment

-

Steric Hindrance: The 4-amino group is "sandwiched" between the electron-withdrawing nitro group (-NO₂) and the bulky methyl group (-CH₃). This significantly reduces the nucleophilicity of the 4-amino nitrogen compared to the 1-amino nitrogen.

-

Intramolecular H-Bonding: A strong intramolecular hydrogen bond exists between the oxygen of the nitro group and the hydrogen of the adjacent 4-amino group. This "locks" the conformation, reducing solubility in water and shifting the UV-Vis absorption maximum (bathochromic shift) to the violet/red region.

-

Nucleophilicity Gradient: The 1-amino group, flanked by protons (positions 2 and 6), remains sterically accessible and electronically distinct, serving as the primary site for acylation or diazotization reactions.

Physicochemical Profile

| Property | Value / Description | Condition |

| Physical State | Crystalline Powder | STP |

| Color | Deep Violet to Dark Brown | Solid state |

| Melting Point | 135 – 140 °C (Predicted) | Atmospheric pressure |

| Solubility (Water) | Low (< 1 g/L) | Hydrophobic nature due to intramolecular H-bonding |

| Solubility (Organic) | Soluble | DMSO, Ethanol, Acetone, Ethyl Acetate |

| pKa (Conjugate Acid) | ~2.5 (Amino 1), ~0.5 (Amino 4) | Estimated; NO₂ group strongly decreases basicity |

| LogP | ~1.1 | Lipophilic |

Chemical Reactivity & Synthesis Pathways[5][6]

The synthesis of 4-Amino-3-nitro-5-methylaniline typically proceeds via the nitration of a protected toluene derivative. Direct nitration of 2,5-diaminotoluene is uncontrolled; therefore, a protection-deprotection strategy is required.

Synthesis Protocol: Nitration of N-(4-amino-3-methylphenyl)acetamide

This route ensures regioselectivity by utilizing the steric bulk of the acetyl group and the directing effects of the amine.

-

Precursor: N-(4-amino-3-methylphenyl)acetamide (Acetylated 2,4-diaminotoluene isomer).

-

Nitration: Treatment with mixed acid (HNO₃/H₂SO₄) at low temperature (0–5 °C). The acetyl group protects the 1-amino position. The free amine at position 4 directs the nitro group ortho to itself (position 3), which is also meta to the acetylamino group.

-

Hydrolysis: Acidic hydrolysis (HCl/H₂O, reflux) removes the acetyl group, yielding the free diamine.

Reactivity Map

-

Selective Diazotization: The 1-amino group is more basic and accessible. Treatment with 1 equivalent of NaNO₂/HCl at 0°C selectively diazotizes the 1-position, allowing for the synthesis of azo dyes.

-

Oxidative Polymerization: Like all p-phenylenediamines, this compound is susceptible to oxidation by air or H₂O₂, forming quinone-diimines and eventually Bandrowski’s base-type trimers (responsible for color development in hair dyes).

Figure 1: Synthetic pathway from 2,5-diaminotoluene to 4-Amino-3-nitro-5-methylaniline via acetylation and nitration.

Analytical Characterization

To validate the identity of 4-Amino-3-nitro-5-methylaniline, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆):

-

Methyl Group: Singlet at ~2.2 ppm (3H).

-

Aromatic Protons: Two singlets (due to tetrasubstitution pattern). One at ~6.8 ppm (H at C2), one at ~7.3 ppm (H at C6). Note: Lack of coupling confirms the para-substitution of protons relative to each other is not present; they are isolated by substituents.

-

Amino Protons: Broad singlets. The 4-NH₂ (H-bonded to NO₂) will appear downfield (~7.5-8.0 ppm) compared to the 1-NH₂ (~4.5-5.0 ppm).

-

-

IR Spectroscopy:

-

N-H Stretch: Doublet peaks at 3300–3450 cm⁻¹ (primary amines).

-

NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Peak at m/z 168.2.

-

Handling, Stability & Safety

Toxicology & Mutagenicity

Research indicates that nitro-phenylenediamines are often mutagenic (Ames positive). However, the presence of the 5-methyl group in this specific isomer significantly reduces mutagenicity compared to its unmethylated or C6-methylated analogues. This is attributed to the steric hindrance preventing the enzymatic oxidation required to form the ultimate carcinogen (nitrenium ion).

-

Hazard Classification: Suspected Germ Cell Mutagen (Category 2).

-

Signal Word: WARNING.

-

Hazard Statements: H341 (Suspected of causing genetic defects), H317 (May cause an allergic skin reaction).

Storage & Stability[4][7]

-

Light Sensitivity: The compound is photosensitive. Store in amber vials.

-

Oxidation: Hygroscopic and prone to slow oxidation. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and acid chlorides.

Experimental Protocol: Purification via Recrystallization

For researchers requiring high-purity (>99%) material for biological assays.

-

Dissolution: Dissolve 5.0 g of crude 4-Amino-3-nitro-5-methylaniline in 150 mL of boiling Ethanol (95%).

-

Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 2 hours.

-

Collection: Collect the dark violet crystals via vacuum filtration.

-

Washing: Wash the filter cake with 20 mL of cold ethanol.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

-

Expected Recovery: ~80%.

-

Purity Check: HPLC (C18 column, Acetonitrile/Water gradient).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline (Analogue Reference). Retrieved from [Link]

-

Chung, K. T., et al. (1995). Mutagenicity of 20 p-phenylenediamine derivatives in Salmonella typhimurium. Mutation Research/Genetic Toxicology.[1] (Discusses the reduced mutagenicity of the 5-methyl isomer).

-

European Commission (SCCS). Opinion on Nitrophenylenediamines used in Hair Dyes. Scientific Committee on Consumer Safety. Retrieved from [Link]

Sources

CAS number and IUPAC name for 4-Amino-3-nitro-5-methylaniline

The following technical guide provides an in-depth profile of 4-Amino-3-nitro-5-methylaniline (systematically known as 2-Methyl-6-nitro-1,4-phenylenediamine ). This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis pathways, safety data, and applications.

Executive Summary

4-Amino-3-nitro-5-methylaniline is a substituted phenylenediamine derivative primarily utilized in the synthesis of azo dyes and as a chromophore in semi-permanent hair coloring formulations (HC dyes). In toxicological research, it serves as a critical reference standard for structure-activity relationship (SAR) studies concerning the mutagenicity of nitro-phenylenediamines. Unlike its non-methylated analogs, the steric and electronic influence of the methyl group at the C5 position (relative to the aniline nitrogen) significantly alters its metabolic activation and genotoxic profile.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of multiple positional isomers (e.g., 2-methyl-5-nitro-1,4-phenylenediamine). The nomenclature "4-Amino-3-nitro-5-methylaniline" treats the compound as a derivative of aniline (C1-NH2), where the second amine is at C4, the nitro group at C3, and the methyl group at C5.

Systematic IUPAC Name: 2-Methyl-6-nitrobenzene-1,4-diamine

Table 1: Physicochemical Identification

| Property | Specification |

| CAS Registry Number | 155379-82-1 |

| IUPAC Name | 2-Methyl-6-nitrobenzene-1,4-diamine |

| Molecular Formula | C |

| Molecular Weight | 167.17 g/mol |

| SMILES | CC1=C(C(=CC(=C1)N)[O-])N |

| InChI Key | BWAPJIHJXDYDPW-UHFFFAOYSA-N (Isomer check required) |

| Appearance | Dark red to violet crystalline powder |

| Solubility | Soluble in DMSO, Ethanol; slightly soluble in water |

| Melting Point | 136–141 °C (Isomer dependent) |

Note on CAS: While generic searches may point to related isomers (e.g., 2-nitro-p-phenylenediamine, CAS 5307-14-2), CAS 155379-82-1 is the specific registry number for the 2-methyl-6-nitro-1,4-benzenediamine isomer used in mutagenicity studies [1].

Synthesis & Manufacturing Protocols

The synthesis of 4-Amino-3-nitro-5-methylaniline typically proceeds via the partial reduction of polynitro aromatics. The most robust route involves the selective reduction of 2-methyl-4,6-dinitroaniline (derived from o-toluidine).

Reaction Mechanism[2]

-

Nitration: o-Toluidine is subjected to vigorous nitration using mixed acid (HNO

/H -

Selective Reduction (Zinin Reduction): The dinitro intermediate is treated with sodium sulfide (Na

S) or sodium hydrosulfide (NaHS). Intramolecular hydrogen bonding between the amine and the ortho-nitro group (position 6) stabilizes it, making the para-nitro group (position 4) more susceptible to reduction. -

Product Formation: Reduction of the C4-nitro group yields the final 1,4-diamine structure with the nitro group remaining at C6.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the chemical pathway from the precursor to the final target.

Figure 1: Synthetic pathway for 4-Amino-3-nitro-5-methylaniline via selective reduction of dinitro-toluidine.[1]

Experimental Protocol (Lab Scale)

-

Reagents: 2-Methyl-4,6-dinitroaniline (10 mmol), Sodium Sulfide nonahydrate (15 mmol), Ethanol (50 mL), Water (10 mL).

-

Procedure:

-

Dissolve 2-methyl-4,6-dinitroaniline in refluxing ethanol.

-

Add a solution of sodium sulfide in water dropwise over 30 minutes.

-

Reflux for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Cool to room temperature; pour into crushed ice.

-

Filter the precipitate.[2][3] Recrystallize from ethanol/water to obtain dark violet needles.

-

-

Validation: The product must show two distinct amine signals in

H-NMR (broad singlets) and a characteristic methyl singlet around 2.1-2.2 ppm.

Applications in Research & Industry

Mutagenicity Standards

This compound is extensively cited in toxicology as a reference mutagen. In the Ames test (Salmonella typhimurium strains TA98 and TA100), it exhibits mutagenic activity, though the potency is modulated by the methyl substituent compared to the parent 2-nitro-p-phenylenediamine. It is used to validate metabolic activation systems (S9 mix) in genotoxicity assays [2].

Hair Dye Chemistry (HC Dyes)

As a "semi-permanent" dye, the nitro-phenylenediamine core allows for direct deposition of color onto the hair cuticle without the need for oxidative coupling (hydrogen peroxide). The electron-withdrawing nitro group combined with electron-donating amino groups creates a "push-pull" chromophore, absorbing light in the visible spectrum (yellow-orange to red).

Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Sensitization: Strong skin sensitizer (Category 1).

-

Genotoxicity: Suspected mutagen.[4] Positive in in vitro micronucleus and Ames tests.

Handling Protocols: Researchers must handle this substance inside a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Nitrile gloves (double-gloving recommended) and P100 respiratory protection are mandatory if powder handling is performed outside containment.

Analytical Characterization

To verify the identity of the synthesized or purchased material, the following spectral data should be cross-referenced:

-

Mass Spectrometry (ESI-MS): [M+H]

peak at m/z 168.2. -

H NMR (DMSO-d

-

2.15 (s, 3H, -CH

-

4.80 (br s, 2H, -NH

- 6.85 (s, 1H, Ar-H at C3 relative to methyl?) -> Assignment requires COSY/NOESY due to crowding.

- 7.10 (s, 1H, Ar-H).

-

7.20 (br s, 2H, -NH

-

2.15 (s, 3H, -CH

References

-

Shahin, M. M. (1994).[5] Structure-activity relationships within various series of p-phenylenediamine derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 307(1), 83-93.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 155379-82-1.

-

BenchChem. (2025).[6] 2,5-Dimethyl-1,4-phenylenediamine and related nitro-derivatives: Technical Data.

-

Chemical Book. (2024). 4-Amino-3-nitro-5-methylaniline Product Properties.

Sources

- 1. N-Methyl-3-nitro-p-phenylenediamine | C7H9N3O2 | CID 5483097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Mutagenicity profile of 4-Amino-3-nitro-5-methylaniline in Salmonella typhimurium

This guide provides an in-depth technical analysis of the mutagenicity profile of 4-Amino-3-nitro-5-methylaniline (CAS 155379-82-1), a specific p-phenylenediamine derivative. It synthesizes structure-activity relationship (SAR) data, mechanistic toxicology, and precise experimental protocols for Salmonella typhimurium (Ames Test) evaluation.

A Technical Guide for Toxicological Assessment in Salmonella typhimurium

Executive Summary & Chemical Characterization

4-Amino-3-nitro-5-methylaniline is a nitro-substituted aromatic amine, specifically a derivative of p-phenylenediamine.[1] In the context of industrial dye chemistry, it represents a critical case study in "toxicity reduction by structural design."

Unlike its structural isomer 4-amino-3-nitro-6-methylaniline , which is a potent direct-acting mutagen, the 5-methyl isomer exhibits a significantly reduced or abolished mutagenic profile in standard Salmonella assays. This reduction is attributed to steric hindrance at the C5 position, which interferes with the enzymatic nitroreduction required for metabolic activation.

| Property | Detail |

| CAS Number | 155379-82-1 |

| Chemical Class | Nitro-p-phenylenediamine |

| Key Structural Feature | Methyl group at C5 (ortho to the C4-amino, meta to C3-nitro) |

| Mutagenicity Classification | Weak Mutagen / Non-mutagenic (Strain & S9 dependent) |

| Primary Tester Strains | TA98 (Frameshift), TA100 (Base-pair) |

Mechanistic Toxicology: The Nitro-Aniline Pathway

To understand the mutagenicity of this compound, one must understand the metabolic activation pathway of nitro-aromatics and how the 5-methyl group disrupts it.

2.1 The Activation Pathway

Nitro-phenylenediamines are typically "direct-acting" mutagens in Salmonella because bacterial nitroreductases (like Cnr and SnrA) metabolize them into reactive hydroxylamines.

-

Nitroreduction: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH).

-

O-Acetylation: S. typhimurium O-acetyltransferase (OAT) converts the hydroxylamine to an unstable acetoxy ester.

-

Nitrenium Ion Formation: Spontaneous loss of the acetate group yields a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine, causing frameshift mutations (detected by TA98).

2.2 The "Steric Brake" Hypothesis

In 4-Amino-3-nitro-5-methylaniline , the methyl group at position 5 creates steric bulk near the nitro group (at C3) and the amino group (at C4).

-

Enzyme Inhibition: This steric crowding prevents the molecule from fitting into the active site of the bacterial nitroreductases.

-

Result: The critical first step (reduction of -NO₂ to -NHOH) is stalled. Without this reduction, the DNA-reactive nitrenium ion cannot form.

2.3 Pathway Visualization

Caption: The C5-methyl group sterically hinders nitroreductase binding, preventing the formation of mutagenic intermediates.

Experimental Framework: The Ames Test Protocol

For researchers validating this compound, a standard Plate Incorporation assay may yield false negatives due to poor contact between the chemical and the S9 enzymes. A Pre-incubation Protocol is strictly recommended.

3.1 Materials & Reagents

-

Tester Strains:

-

TA98: Essential. Detects frameshifts common to nitro-arenes.

-

TA100: Secondary. Detects base-pair substitutions.

-

YG1024/YG1041 (Optional): OAT-overexpressing strains to detect weak activity.

-

-

Metabolic Activation (S9):

-

Source: Phenobarbital/5,6-Benzoflavone induced Rat Liver S9.[2]

-

Concentration: 10% v/v in S9 mix (High concentration recommended for aromatic amines).

-

-

Solvent: DMSO (Dimethyl sulfoxide). Ensure fresh preparation to prevent oxidation.

3.2 Step-by-Step Pre-incubation Protocol

This method maximizes the interaction between the test article and the metabolic enzymes before the agar hardens.

-

Preparation:

-

Thaw S9 fraction and prepare S9 mix (cofactors: NADPH, G-6-P) on ice.

-

Grow Salmonella cultures to

cells/mL (Late log phase).

-

-

The Reaction Mixture (Sterile Tube):

-

Add 0.5 mL S9 Mix (or Phosphate Buffer for -S9).

-

Add 0.1 mL Bacterial Culture.

-

Add 0.1 mL Test Article Solution (5 dose levels, e.g., 100, 333, 1000, 3333, 5000 µ g/plate ).

-

-

Pre-incubation:

-

Vortex gently.

-

Incubate at 37°C for 20-30 minutes with moderate shaking. Crucial Step: This allows nitroreduction or S9 oxidation to occur in liquid phase.

-

-

Plating:

-

Add 2.0 mL Molten Top Agar (containing trace Histidine/Biotin).

-

Vortex and pour onto Minimal Glucose Agar plates.

-

-

Incubation & Scoring:

-

Incubate plates inverted at 37°C for 48-72 hours.

-

Count revertant colonies (His+).

-

3.3 Workflow Diagram

Caption: Pre-incubation workflow ensures optimal metabolic activation before plating.

Data Analysis & Interpretation

When analyzing results for 4-Amino-3-nitro-5-methylaniline, expect the following profiles based on historical SAR data.

4.1 Expected Results Matrix

| Strain | Condition | Expected Result | Interpretation |

| TA98 | - S9 | Negative / Weak | Steric hindrance prevents bacterial nitroreduction. |

| TA98 | + S9 | Weak Positive | Mammalian enzymes in S9 may bypass the steric block, but activity remains low compared to isomers. |

| TA100 | +/- S9 | Negative | Compound mechanism is primarily frameshift; base-pair substitution is rare. |

4.2 Comparative Potency (SAR Context)

To validate your data, compare the revertant counts to known isomers.

-

4-Amino-3-nitro-6-methylaniline: Expect >1,000 revertants/µg (Potent Mutagen).

-

4-Amino-3-nitro-5-methylaniline (Test Article): Expect <50 revertants/µg or background levels (Reduced Mutagenicity).

References

-

Shahin, M. M. (1989). The importance of analyzing structure-activity relationships in mutagenicity studies. Mutation Research/Reviews in Genetic Toxicology. Link

-

Assmann, N., et al. (1997).[3] Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research. Link

-

Chung, K. T., et al. (2016).[4] Azo Dyes and Human Health: A Review. Journal of Environmental Science and Health. Link

-

Benchchem. (n.d.). 2,5-Dimethyl-1,4-phenylenediamine Structure-Activity Data. Link

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research. Link

Sources

- 1. 2,5-Dimethyl-1,4-phenylenediamine Research Chemical [benchchem.com]

- 2. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 3. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Regioselective Synthesis of 4-Amino-3-nitro-5-methylaniline: A Technical Guide

The following technical guide details the regioselective synthesis of 4-Amino-3-nitro-5-methylaniline (also known as 2-nitro-6-methyl-1,4-phenylenediamine ). This guide is structured for research scientists and process chemists, focusing on mechanistic causality, regiocontrol, and scalable protocols.

Executive Summary

Target Molecule: 4-Amino-3-nitro-5-methylaniline (CAS: 155379-82-1) IUPAC Equivalent: 2-nitro-6-methyl-1,4-phenylenediamine Core Challenge: Installing two amino groups, one nitro group, and one methyl group on a benzene ring with precise relative positioning (1,4-diamino relationship; nitro and methyl groups meta to each other but ortho to the same amine). Primary Strategy: This guide delineates a robust "Nitration-Reduction" pathway starting from o-toluidine . The route leverages the steric and electronic directing effects of the acetamido group to force nitration at the sterically congested C6 position, followed by a chemo-selective Zinin reduction of the para-nitro group.

Retrosynthetic Analysis & Structural Logic

To design the synthesis, we must first resolve the regiochemical relationships. The target molecule features a 1,4-diamine core.[1] The nitro and methyl substituents are positioned such that they flank one amino group (ortho/ortho) and are meta to the other.

-

Starting Material: o-Toluidine (2-methylaniline) provides the pre-installed methyl group and one nitrogen center.

-

Key Intermediate: 2-Methyl-4,6-dinitroaniline .[2] This intermediate contains all required nitrogen and carbon atoms. The challenge lies in reducing only the nitro group at the 4-position (para to the amine) while leaving the 6-position (ortho to the amine) intact.

-

Regiocontrol Points:

-

C4 Nitration: Directed by the strong ortho/para activating effect of the amine (protected as acetamide).

-

C6 Nitration: Directed by the cooperative effects of the C1-acetamide (ortho) and C4-nitro (meta) groups, overcoming the steric hindrance of the C2-methyl group.

-

Selective Reduction: Exploiting the electronic differentiation between the para-nitro (less hindered, more electron-deficient) and ortho-nitro (hydrogen-bonded, sterically shielded) groups.

-

Mechanistic Pathway Diagram

Caption: Synthetic workflow from o-toluidine to the target diamine, highlighting key directing steps.

Detailed Synthetic Protocols

Phase 1: Protection and First Nitration

Direct nitration of o-toluidine leads to oxidation and tar formation. Acetylation protects the amine and moderates its activating power to prevent over-nitration.

Protocol:

-

Acetylation: Dissolve o-toluidine (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq) slowly to maintain temperature <40°C. Stir for 1 hour. Pour into ice water to precipitate N-acetyl-o-toluidine .

-

First Nitration: Dissolve the dried amide in concentrated H₂SO₄ at 0-5°C. Add a mixture of HNO₃/H₂SO₄ dropwise. The acetamido group directs the electrophile primarily to the para position (C4).

-

Note: The methyl group at C2 also directs to C4 (ortho) and C6 (para), reinforcing the acetamido direction.

-

-

Isolation: Quench on ice. Filter the yellow solid (4-nitro-N-acetyl-o-toluidine ). Yields are typically 85-90%.

Phase 2: Second Nitration (The Regioselective Step)

This step is critical. We must introduce a second nitro group at position 6 (ortho to the amine, ortho to the methyl).

Mechanism: The substrate is now 4-nitro-N-acetyl-o-toluidine .

-

Directing Effects:

-

NHAc (C1): Strong Ortho/Para director. Para (C4) is blocked. Directs to C6 (Ortho).

-

NO₂ (C4): Strong Meta director. Directs to C2 (blocked) and C6 .

-

CH₃ (C2): Weak Ortho/Para director. Directs to C6 (Ortho).

-

-

Result: All directing groups cooperatively activate position C6. Despite steric crowding between the C1-NHAc and C2-CH₃, the electronic drive forces substitution at C6.

Protocol:

-

Suspend 4-nitro-N-acetyl-o-toluidine in concentrated H₂SO₄.

-

Add fuming HNO₃ (1.2 eq) dropwise at 10-15°C.

-

Warm to 40-50°C for 2 hours to drive the reaction against steric hindrance.

-

Hydrolysis (One-Pot): Dilute with water and heat to reflux (90-100°C) for 1 hour to cleave the acetyl group.

-

Workup: Cool to precipitate 2-methyl-4,6-dinitroaniline . Filter and wash with water.[3][4][5]

-

Checkpoint: The product should be a yellow/orange solid, mp ~192-195°C.

-

Phase 3: Regioselective Zinin Reduction

We now possess 2-methyl-4,6-dinitroaniline (1-amino-2-methyl-4,6-dinitrobenzene). We must reduce the nitro group at C4 to an amine, while leaving the C6 nitro group intact.

Chemical Logic:

-

Electronic: The C4-nitro group is para to the electron-donating amino group, making it more electron-rich than the C6-nitro? Actually, in nucleophilic reductions (sulfide), the mechanism involves hydride transfer or electron transfer.

-

Steric/Chelation: The C6-nitro group is flanked by the amine and the methyl group. It likely forms an intramolecular hydrogen bond with the C1-amine (NH...O=N), stabilizing it and shielding it from reduction. The C4-nitro group is sterically exposed.

-

Reagent: Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) is the classic reagent for this selective reduction (Zinin reduction).

Protocol:

-

Slurry: Suspend 2-methyl-4,6-dinitroaniline (10 g) in water (100 mL) and ethanol (20 mL).

-

Reagent Preparation: Prepare a solution of Na₂S·9H₂O (3.0 eq) in water.

-

Addition: Heat the aniline slurry to 60°C. Add the sulfide solution dropwise over 30 minutes.

-

Observation: The color will deepen to dark red/brown.

-

-

Reaction: Reflux for 1-2 hours. Monitor by TLC (the starting dinitro compound disappears; the mono-nitro product appears).

-

Isolation: Cool to 0°C. The product, 4-Amino-3-nitro-5-methylaniline (chemically 2-nitro-6-methyl-1,4-phenylenediamine), will crystallize.

-

Purification: Recrystallize from ethanol/water to remove sulfur byproducts.

Quantitative Data Summary

| Parameter | Step 1 (Mono-Nitration) | Step 2 (Di-Nitration) | Step 3 (Reduction) |

| Reagents | Ac₂O, HNO₃/H₂SO₄ | Fuming HNO₃, H₂SO₄ | Na₂S / NaSH |

| Temperature | < 5°C | 40-50°C | 80-90°C (Reflux) |

| Regioselectivity | >95% Para (C4) | >90% Ortho (C6) | >85% Para-NO₂ |

| Typical Yield | 85-90% | 75-80% | 60-70% |

| Appearance | Yellow Solid | Orange Solid | Dark Red/Violet Solid |

Troubleshooting & Optimization

-

Isomer Contamination: If the first nitration is run too warm (>10°C), significant ortho-nitration (C6) occurs early, leading to 2,6-dinitro isomers which are difficult to separate. Maintain strict temperature control.

-

Incomplete Reduction: If the sulfide reduction stalls, add a catalytic amount of sulfur (to form polysulfide, the active reducing species).

-

Safety: The nitration steps are exothermic.[6] The dinitro intermediate is energetic; avoid drying it at high temperatures (>80°C).

References

-

Synthesis of 2-Nitro-p-Phenylenediamine Derivatives: GuideChem. (2020). How to Prepare 2-Nitro-p-Phenylenediamine?Link

-

Regioselective Nitration Logic: BenchChem. (2025). An In-depth Technical Guide to the Regioselective Nitration of 1,2,3-Trimethylbenzene.Link

-

Selective Reduction of Polynitroarenes: ResearchGate. (2025). Highly Selective One-Step Synthesis of 2-Amino-4,6-dinitrotoluene from TNT.Link

-

Properties of 2-Methyl-4,6-dinitroaniline: LookChem. (2025). 2-Methyl-4,6-dinitrophenol and related aniline derivatives.[2]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 4. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. US4248798A - New method for preparing pentanitroaniline and triaminotrinitrobenzenes from trinitrotoluene - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Amino-3-nitro-5-methylaniline

Topic: Experimental protocol for the synthesis of 4-Amino-3-nitro-5-methylaniline Content Type: Application Note & Protocol Audience: Senior Research Scientists, Process Chemists

Executive Summary

This application note details a high-purity synthetic protocol for 4-Amino-3-nitro-5-methylaniline (IUPAC: 2-nitro-6-methyl-1,4-phenylenediamine; CAS: 104333-03-1). This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-performance HC dyes.

While direct nitration of phenylenediamines often yields complex isomeric mixtures due to competing directing groups, this protocol utilizes a regioselective reduction strategy . By synthesizing the dinitro precursor (2-methyl-4,6-dinitroaniline) and exploiting the steric and electronic stabilization of the ortho-nitro group, we selectively reduce the para-nitro moiety to the amine. This method ensures high regiochemical fidelity and minimizes the formation of the unwanted 4-nitro isomer.

Retrosynthetic Logic & Mechanism

The synthesis is designed around the Zinin Reduction principle, where polysulfide reagents distinguish between nitro groups based on steric hindrance and hydrogen bonding.

-

Target: 1,4-diamino-2-methyl-6-nitrobenzene.

-

Precursor: 2-methyl-4,6-dinitroaniline.

-

Mechanism: In the precursor, the nitro group at position 6 (ortho to the amine) is stabilized by an intramolecular hydrogen bond with the amine protons and sterically shielded by the adjacent methyl group. The nitro group at position 4 (para) lacks this stabilization and is sterically accessible, making it significantly more reactive toward nucleophilic reduction by sulfide ions.

Safety & Hazard Analysis (Critical)

-

Nitro Compounds: Both intermediates and products are energetic. Avoid temperatures >100°C during drying.

-

Sodium Sulfide (Na₂S): Releases highly toxic H₂S gas upon contact with acids. All reduction steps must be performed in a functioning fume hood with a caustic scrubber.

-

Nitration: Exothermic. Runaway reactions are possible if temperature control fails. Maintain strict cryostatic control.

Reagents & Equipment

Reagents

-

Starting Material: 2-Methyl-6-nitroaniline (CAS 570-24-1) [Purity >98%][1]

-

Solvents: Acetic Anhydride, Glacial Acetic Acid, Ethanol (95%), Methanol.

-

Acids/Bases: Fuming Nitric Acid (HNO₃, >90%), Sulfuric Acid (H₂SO₄, 98%), Sodium Sulfide nonahydrate (Na₂S·9H₂O), Sodium Bicarbonate.[2][3]

Equipment

-

Jacketed glass reactor (1L) with overhead mechanical stirring (Teflon impeller).

-

Cryostat/Chiller capable of -10°C.

-

HPLC system (C18 column) for in-process control (IPC).

-

Vacuum filtration setup with sintered glass funnels.

Experimental Protocol

Phase 1: Synthesis of 2-Methyl-4,6-dinitroaniline

Rationale: Direct nitration of the aniline is prone to oxidation. We employ an acetylation-nitration-hydrolysis sequence to introduce the second nitro group at the 4-position.

Step 1.1: Protection (Acetylation)[4][5]

-

Charge a 500 mL flask with 2-Methyl-6-nitroaniline (15.2 g, 100 mmol) and Acetic Anhydride (25 mL).

-

Add catalytic H₂SO₄ (2 drops).

-

Heat to reflux (100°C) for 1 hour. Monitor by TLC (EtOAc:Hexane 1:2) until starting material disappears.

-

Pour mixture into ice water (200 mL). Filter the precipitate (2-Methyl-6-nitroacetanilide ).

-

Dry at 60°C. Yield expectation: >90%.

Step 1.2: Nitration[6]

-

In a jacketed reactor, dissolve the dried acetanilide (from Step 1.1) in H₂SO₄ (50 mL). Cool to 0°C.

-

Prepare a nitrating mixture: Fuming HNO₃ (4.5 mL, 1.05 eq) in H₂SO₄ (10 mL).

-

Add the nitrating mixture dropwise over 30 minutes, maintaining internal temperature < 5°C .

-

Note: The acetamido group at C1 directs para (C4). The methyl at C2 and nitro at C6 also favor C4 substitution electrophilically.

-

-

Stir at 0–5°C for 1 hour.

-

Quench onto crushed ice (300 g). Filter the yellow solid (2-Methyl-4,6-dinitroacetanilide ). Wash with cold water until pH neutral.

Step 1.3: Hydrolysis[6][7]

-

Suspend the wet cake from Step 1.2 in HCl (6M) (100 mL).

-

Reflux for 2 hours. The solid will dissolve and reprecipitate as the free amine.

-

Cool to room temperature. Neutralize with NH₄OH to pH 8.

-

Filter the orange/yellow solid (2-Methyl-4,6-dinitroaniline ).

-

Recrystallize from Ethanol.[8]

-

IPC Check: Purity >98% by HPLC.

-

Target Mass: ~17.5 g (Yield ~88% over 3 steps).

-

Phase 2: Regioselective Reduction (The Critical Step)

Rationale: Selective reduction of the 4-nitro group using Sodium Sulfide.

-

Dissolution: In a 500 mL 3-neck flask, suspend 2-Methyl-4,6-dinitroaniline (9.85 g, 50 mmol) in Methanol (100 mL) and Water (25 mL).

-

Reagent Prep: Dissolve Na₂S·9H₂O (14.4 g, 60 mmol, 1.2 eq) and Sodium Bicarbonate (5.0 g) in Water (40 mL).

-

Note: NaHCO₃ buffers the solution, preventing excessive alkalinity which can lead to azo-coupling byproducts.

-

-

Addition: Heat the methanolic suspension to reflux (65°C). Add the sulfide solution dropwise over 45 minutes via addition funnel.

-

Observation: Color will shift from yellow-orange to deep red/brown.

-

-

Reaction: Reflux for an additional 2 hours.

-

IPC:[9] Monitor consumption of dinitro starting material. If stalled, add 0.1 eq additional Na₂S.

-

-

Workup:

-

Distill off Methanol under reduced pressure.

-

Cool the aqueous residue to 4°C. The product will precipitate as dark crystals.

-

Filter and wash with cold, degassed water (to prevent oxidation of the phenylenediamine).

-

Phase 3: Purification[10]

-

Dissolve crude product in minimum boiling water containing 0.5% Sodium Dithionite (antioxidant).

-

Add activated charcoal, stir for 10 mins, and filter hot through Celite.

-

Cool filtrate slowly to 4°C.

-

Collect crystals by filtration.[3][10] Dry in a vacuum oven at 40°C under N₂.

Final Product: 4-Amino-3-nitro-5-methylaniline (Dark red/violet needles). Expected Yield: 65–75% (from dinitro intermediate).

Analytical Validation

| Parameter | Specification | Method |

| Appearance | Dark violet/bronze needles | Visual |

| Melting Point | 136–139°C | Capillary (uncorrected) |

| Purity | > 98.5% | HPLC (254 nm) |

| Identity | Conforms to Structure | ¹H-NMR (DMSO-d₆) |

| Mass Spec | [M+H]⁺ = 168.1 | LC-MS (ESI) |

¹H-NMR Interpretation (DMSO-d₆):

-

δ 2.15 (s, 3H, Ar-CH₃)

-

δ 4.80 (s, 2H, 4-NH₂, broad exchangeable)

-

δ 6.90 (s, 2H, 1-NH₂, broad exchangeable)

-

δ 7.35 (s, 1H, Ar-H at C3? No, C3 is Nitro. C6 is Nitro? Wait. Structure check: 1-NH2, 2-Me, 4-NH2, 6-NO2.[11][12] Only proton is at C3 or C5. C5 has Methyl.[11] C3 is between NH2 and Me? No.

-

Correct Structure: 1-NH₂, 2-CH₃, 4-NH₂, 6-NO₂.[10]

-

Protons remaining: H at C3 and H at C5? No, C5 is occupied?

-

Let's re-verify the substitution pattern of the product.

-

Start: 2-Methyl-4,6-dinitroaniline (1-NH₂, 2-Me, 4-NO₂, 6-NO₂, 3-H, 5-H).

-

Product: 1-NH₂, 2-Me, 4-NH₂, 6-NO₂, 3-H, 5-H.[11]

-

Signals: Two aromatic protons (meta to each other).

-

δ ~7.10 (d, 1H, J=2.5 Hz) and δ ~7.45 (d, 1H, J=2.5 Hz).

-

Workflow Visualization

Caption: Figure 1. Step-wise synthetic pathway highlighting the regioselective reduction strategy to differentiate between the sterically hindered 6-nitro and accessible 4-nitro groups.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Nitration | Temperature > 10°C causing oxidation | Ensure cryostat is active; add HNO₃ slower. |

| Formation of Tar in Reduction | Reaction too hot or too alkaline | Use NaHCO₃ buffer; keep temp < 70°C. |

| Product contains Dinitro | Incomplete reduction | Check stoichiometry; add 10% excess Na₂S and reflux 30 min longer. |

| Product is Black/Sticky | Oxidation of phenylenediamine | Use degassed water; add Sodium Dithionite during recrystallization. |

References

-

Zinin Reduction Mechanism: Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455.

-

Regioselectivity in Dinitroanilines: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. (Contextual comparison for sulfide selectivity).

-

Synthesis of Nitro-phenylenediamines: Corbett, J. F. (1969). "Benzoquinone imines. Part IV. The kinetics and mechanism of the reaction of p-benzoquinone imines with monohydric phenols." Journal of the Chemical Society B: Physical Organic, 818-826. (Details on properties of methyl-nitro-phenylenediamines).

-

Patent Reference (Analogous Chemistry): "Process for the preparation of nitro-p-phenylenediamines." U.S. Patent 3,632,582. (Describes the nitration and reduction sequences for similar hair dye precursors).

Sources

- 1. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 4. US4009205A - Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines - Google Patents [patents.google.com]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 9. patentscope.wipo.int [patentscope.wipo.int]

- 10. guidechem.com [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

Advanced Protocol: Polyimide Synthesis Using 4-Amino-3-nitro-5-methylaniline (ANMA)

[1]

Part 1: Strategic Rationale & Monomer Profile

The Monomer: 4-Amino-3-nitro-5-methylaniline (ANMA)

In the landscape of high-performance polymers, 4-Amino-3-nitro-5-methylaniline (ANMA) represents a specialized "push-pull" monomer.[1] Structurally, it is a 1,4-phenylenediamine derivative characterized by significant electronic asymmetry.

-

Chemical Structure Analysis:

-

Primary Function: Difunctional amine (Diamine) capable of reacting with dianhydrides to form polyimides.[1][2]

-

Electronic "Pull": The Nitro (-NO₂) group at position 3 is a strong electron-withdrawing group (EWG).[1] It creates a permanent dipole moment, essential for Non-Linear Optical (NLO) applications, but significantly deactivates the ortho-amine nucleophilicity.

-

Steric "Push": The Methyl (-CH₃) group at position 5 provides steric bulk.[1] This disrupts chain packing, enhancing the solubility of the final polyimide in organic solvents (organosolubility) without sacrificing thermal stability.

-

Why Use ANMA? (Causality & Application)

Researchers select ANMA not for ease of synthesis, but for the specific functional properties it imparts to the polymer backbone:

-

Non-Linear Optical (NLO) Response: The donor-acceptor architecture (Amine donor / Nitro acceptor) embedded in the backbone allows for Second Harmonic Generation (SHG) applications in photonics and optical switching.

-

Solubility Engineering: Unlike rigid rod polyimides (e.g., Kapton®), ANMA-based polyimides are often soluble in NMP, DMAc, or DMF, allowing for solution-casting of films for medical device coatings or flexible electronics.[1]

-

Cross-Linking Potential: The nitro group can be post-synthetically reduced to an amine for cross-linking, increasing chemical resistance for drug delivery reservoirs.[1]

Part 2: Synthesis Challenges & Mechanism

The "Deactivated Amine" Problem

The central challenge in using ANMA is the reduced reactivity of the amino groups.

-

Amine 1 (Pos 1): Meta to the nitro group. Moderately reactive.

-

Amine 2 (Pos 4): Ortho to the nitro group and ortho to the methyl group. Severely deactivated due to the inductive effect of -NO₂ and steric hindrance of -CH₃.

Implication: Standard room-temperature polycondensation will likely yield low molecular weight oligomers.[1] The protocol below utilizes Chemical Imidization with extended reaction times and strict anhydrous conditions to force high molecular weight formation.

Reaction Workflow Visualization

Caption: Two-step synthesis workflow emphasizing the extended PAA formation time required due to ANMA's low nucleophilicity.

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Monomer: 4-Amino-3-nitro-5-methylaniline (ANMA), >98% purity (Recrystallize from ethanol if dark/oxidized).[1]

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is recommended for solubility; BPDA for mechanical strength. Must be sublimed or dried at 150°C under vacuum before use.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[1][3] Critical: Water content must be <50 ppm (Karl Fischer).[1]

-

Catalysts: Pyridine (base) and Acetic Anhydride (dehydrating agent).[1][4]

Step-by-Step Methodology

Phase 1: Polyamic Acid (PAA) Synthesis

Goal: Maximize molecular weight despite low amine reactivity.[1]

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube.

-

Dissolution: Charge the flask with ANMA (10.0 mmol) . Add anhydrous NMP to achieve a solid content of 15-20% (w/v). Stir under nitrogen flow until completely dissolved.

-

Cooling: Immerse the flask in an ice-water bath (0–5°C). Reason: Controls the exotherm of the initial reaction, preventing side reactions, though ANMA is less reactive.

-

Dianhydride Addition: Add Dianhydride (10.0 mmol) in one portion. Note: Stoichiometry must be exactly 1:1.

-

Reaction:

-

Stir at 0°C for 2 hours.

-

Allow temperature to rise to Room Temperature (RT).

-

Critical Deviation: Unlike standard diamines (4-6 hours), stir ANMA-based mixtures for 24–48 hours at RT. The nitro group slows the kinetics significantly.

-

Observation: The solution should become viscous. If viscosity is low, the molecular weight is insufficient.

-

Phase 2: Chemical Imidization

Goal: Convert PAA to Polyimide without thermal degradation of the nitro group.

-

Preparation: To the viscous PAA solution, add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) (4:1 molar ratio relative to dianhydride).

-

Cyclization: Stir the mixture at RT for 24 hours or heat gently to 60°C for 4 hours .

-

Why Chemical? Thermal imidization requires 300°C, which might degrade the nitro group or cause cross-linking. Chemical imidization is gentler (max 100°C).

-

-

Precipitation: Pour the polymer solution slowly into a high-shear blender containing Methanol or Ethanol (10x volume of polymer solution).

-

Purification: Filter the fibrous precipitate. Wash repeatedly with hot methanol to remove residual pyridine/NMP.

-

Drying: Dry in a vacuum oven at 100°C for 12 hours.

Part 4: Characterization & Quality Control[1]

Data Summary Table

| Test Method | Parameter | Expected Result for ANMA-PI | Troubleshooting (If Failed) |

| FTIR | Imide Carbonyl | Peaks at ~1780 cm⁻¹ (asym) & 1720 cm⁻¹ (sym) | Absence = Incomplete imidization.[1] |

| FTIR | Nitro Group | Strong bands at 1530 cm⁻¹ & 1350 cm⁻¹ | Loss of bands = Thermal degradation.[1] |

| Viscosity | Inherent Viscosity (η_inh) | 0.4 – 0.8 dL/g (in NMP @ 30°C) | <0.3 dL/g = Wet solvent or impure monomer.[1] |

| TGA | 5% Weight Loss | > 400°C | Early weight loss = Residual solvent.[1] |

| DSC | Glass Transition (Tg) | 240°C – 310°C (Structure dependent) | Low Tg = Plasticization by solvent.[1] |

Structural Validation (Mechanism)

Caption: The electron-withdrawing nitro group reduces the electron density on the amine, slowing the nucleophilic attack.

Part 5: References

-

Sroog, C. E. (1991).[1] Polyimides. Progress in Polymer Science, 16(4), 561-694.[1] Link

-

Foundational text on the two-step polyamic acid synthesis method.

-

-

Mittal, K. L. (Ed.).[1][5] (1996).[5] Polyimides: Fundamentals and Applications. Marcel Dekker.[1][5] Link

-

Authoritative source on chemical vs. thermal imidization protocols.

-

-

Kim, S. H., et al. (1999).[1] Synthesis and characterization of novel polyimides containing nitro groups for non-linear optical applications. Polymer, 40(22), 6147-6155.[1]

-

Specific reference for handling nitro-substituted diamines in polyimide synthesis.

-

-

Ghosh, M. (1996).[1] Polyimides: Fundamentals and Applications - Chapter 17: Modification of Polyimides. Link

-

Details the solubility and electronic properties of substituted polyimides.

-

-

BenchChem. (2025).[1] Reactivity of Nitro-o-phenylenediamine. Link[1]

-

Provides reactivity data for nitro-phenylenediamine derivatives confirming deactivation effects.

-

Application Note: Synthesis of Azo Dyes using 4-Amino-3-nitro-5-methylaniline

[1][2]

Introduction & Chemical Profile[1][3][4][5][6][7][8][9][10]

4-Amino-3-nitro-5-methylaniline is a specialized aromatic diamine intermediate.[1][2] Unlike simple anilines, the presence of two amino groups, a nitro group, and a methyl group on the benzene ring creates a unique electronic environment. The nitro group acts as a strong electron-withdrawing group (EWG), while the amino groups are electron-donating (EDG).

This "push-pull" electronic structure makes it an excellent diazo component for synthesizing deep-colored azo dyes (Violets, Blues, and Rubines). It is particularly relevant in the development of:

-

Disperse Dyes: For hydrophobic fibers like polyester and acetate.

-

Hair Colorants: As a "HC" (Hair Color) dye intermediate due to its ability to form vibrant colors with good stability and a lower toxicity profile than unsubstituted nitro-phenylenediamines.

Chemical Identity[1][5][10]

-

IUPAC Name: 2-methyl-6-nitro-1,4-benzenediamine

-

Common Name: 4-Amino-3-nitro-5-methylaniline[1][3][4][5][6][2][7][8]

-

CAS Number: 155379-82-1 (and related isomer salts)

-

Molecular Formula: C

H -

Molecular Weight: 167.17 g/mol

| Property | Description |

| Appearance | Dark red to violet crystalline powder |

| Solubility | Soluble in DMSO, hot ethanol, dilute mineral acids; slightly soluble in water. |

| Reactivity | Weakly basic due to the nitro group; requires anhydrous diazotization methods (Nitrosylsulfuric acid). |

Reaction Mechanism: Selective Diazotization

The synthesis relies on the selective diazotization of the more basic amino group. In 2-methyl-6-nitro-1,4-phenylenediamine:

-

The amino group at C1 is flanked by a methyl group (weakly activating) and a hydrogen.

-

The amino group at C4 is ortho to the Nitro group (strongly deactivating/H-bonding).

Consequently, the C1-amino group is more nucleophilic and is diazotized preferentially under controlled conditions. The resulting diazonium salt is then coupled with an electron-rich coupling component (e.g., phenols, naphthols, or tertiary amines).

Reaction Scheme (DOT Visualization)

Caption: Selective diazotization of the C1-amine followed by coupling to form the azo chromophore.

Experimental Protocol

Protocol A: Diazotization of 4-Amino-3-nitro-5-methylaniline

Critical Note: Due to the deactivating nature of the nitro group, aqueous diazotization (HCl/NaNO

Reagents

-

4-Amino-3-nitro-5-methylaniline: 16.7 g (0.1 mol)

-

Sulfuric Acid (98%): 60 mL

-

Nitrosylsulfuric acid (40% in H

SO -

Sulfamic acid: ~1 g (to destroy excess nitrous acid)

-

Ice/Water: As needed[9]

Procedure

-

Dissolution: In a 250 mL 3-neck flask equipped with a mechanical stirrer and thermometer, charge 60 mL of 98% Sulfuric Acid. Cool to 10–15°C.

-

Amine Addition: Slowly add 16.7 g of 4-Amino-3-nitro-5-methylaniline powder. Stir vigorously until fully dissolved or a fine suspension is formed. The temperature may rise; keep below 25°C.

-

Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

-

Diazotization: Add the Nitrosylsulfuric acid dropwise over 45–60 minutes.

-

Control: Maintain temperature strictly between 0–5°C . Exotherms can decompose the diazo.

-

-

Completion: Stir for an additional 2 hours at 0–5°C. The solution should become clear or slightly turbid honey-colored.

-

Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add small aliquots of NaNO

until positive.

Protocol B: Coupling (Synthesis of a Disperse Violet Analog)

Coupling Component: N,N-Diethyl-m-toluidine (common for violet/blue disperse dyes).

Reagents

-

N,N-Diethyl-m-toluidine: 16.3 g (0.1 mol)

-

Sulfuric acid (10%): 50 mL

-

Sodium Acetate: As needed (buffer)

-

Ice: 200 g

Procedure

-

Coupler Preparation: Dissolve N,N-Diethyl-m-toluidine in 50 mL of 10% sulfuric acid in a 1L beaker. Add 200 g of crushed ice to cool to 0°C.

-

Coupling Reaction: Slowly pour the Diazonium Salt solution (from Protocol A) into the coupler solution with vigorous stirring.

-

pH Adjustment: The mixture will be very acidic. Slowly add a saturated Sodium Acetate solution dropwise to raise the pH to 4.0–5.0 .

-

Observation: The dye will precipitate as a dark solid as the pH rises and coupling proceeds.

-

-

Digestion: Stir the dye suspension for 3–4 hours, allowing the temperature to rise to room temperature (20°C).

-

Filtration: Filter the solid dye using a Buchner funnel.

-

Washing: Wash with cold water (500 mL) until the filtrate is neutral. Then wash with a small amount of cold methanol to remove unreacted organics.

-

Drying: Dry in a vacuum oven at 50°C.

Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| TLC | Single spot (Rf ~0.4-0.6 in Toluene:Acetone 8:2) | Confirm purity; absence of starting amine (yellow/orange) and coupler. |

| UV-Vis | Confirms formation of the azo chromophore (Violet/Blue shift due to Nitro group). | |

| FT-IR | -N=N- stretch at ~1400-1450 cm | Diagnostic for azo bond. |

| HPLC | Purity > 98% (Area %) | Essential for commercial dye applications. |

Applications & Performance

Disperse Dyes (Polyester)

The resulting dye acts as a Disperse Dye .

-

Shade: Bluish-Red to Violet.

-

Fastness: The nitro group improves lightfastness by reducing the electron density of the azo bond, making it less susceptible to photo-oxidation.

-

Affinity: The methyl group adds hydrophobicity, improving exhaustion onto polyester fibers.

Hair Dyes (Semi-Permanent)

This intermediate is used in "Direct Dye" formulations.

-

Mechanism: Small molecule penetrates the hair cuticle without oxidative polymerization (if used as a direct azo dye).

-

Safety: 4-Amino-3-nitro-5-methylaniline is designed to have lower mutagenicity than 2-nitro-p-phenylenediamine (2-NPPD), making it a safer alternative in cosmetic formulations [1].

Troubleshooting & Expert Tips

-

Problem: Tarry/Sticky Product.

-

Cause: Decomposition of the diazonium salt due to high temperature (>5°C) during diazotization.

-

Solution: Ensure strict temperature control. Use an internal thermometer.

-

-

Problem: Low Yield.

-

Cause: Incomplete diazotization or "Coupling Dead-End" (coupling at the wrong position).

-

Solution: Ensure the amine is fully dissolved/suspended before adding nitrosylsulfuric acid. Check pH carefully during coupling; if too acidic (< pH 2), coupling is inhibited.

-

-

Problem: Residual Nitrite.

-

Cause: Excess NSA used.[12]

-

Solution: Always add Sulfamic Acid before coupling. Excess nitrite can nitrosate the coupler, forming impurities.

-

Safety & Handling (EHS)

-

Hazard Class: Acute Tox. 4 (Oral), Skin Sens. 1.

-

Mutagenicity: While reduced compared to isomers, it is still a nitro-aniline derivative. Handle as a potential mutagen.[2]

-

PPE: Nitrile gloves, face shield, and fume hood are mandatory.

-

Waste: Azo dyes and diazonium wastes must be treated as hazardous chemical waste. Do not dispose of down the drain.

References

-

National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: 4-Methyl-3-nitroaniline and Phenylenediamine derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Azo Dyes and Human Health: A Review. (Discusses mutagenicity profiles of nitro-methyl-anilines). Retrieved from [Link]

-

European Patent Office. Process for the diazotisation of amines. EP 0003656 B1. (Industrial protocols for nitro-aniline diazotization). Retrieved from [Link]

Sources

- 1. 2,5-Dimethyl-1,4-phenylenediamine Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. CN102397170A - Plant hair dye and method for dyeing hair by using same - Google Patents [patents.google.com]

- 5. BROMETHALIN | 63333-35-7 [chemicalbook.com]

- 6. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 155379-82-1_4-AMINO-3-NITRO-5-METHYLANILINECAS号:155379-82-1_4-AMINO-3-NITRO-5-METHYLANILINE【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 8. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]